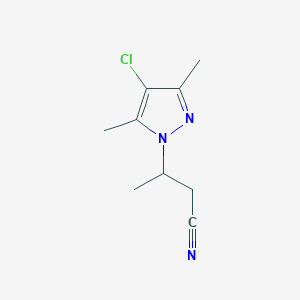

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile

CAS No.:

Cat. No.: VC13290589

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3 |

|---|---|

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 3-(4-chloro-3,5-dimethylpyrazol-1-yl)butanenitrile |

| Standard InChI | InChI=1S/C9H12ClN3/c1-6(4-5-11)13-8(3)9(10)7(2)12-13/h6H,4H2,1-3H3 |

| Standard InChI Key | WBXFTHQHGTWECS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C(C)CC#N)C)Cl |

| Canonical SMILES | CC1=C(C(=NN1C(C)CC#N)C)Cl |

Introduction

Synthesis and Preparation

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile would typically involve a multi-step process starting from a pyrazole precursor. The general approach might include:

-

Step 1: Preparation of the pyrazole ring, potentially through condensation reactions involving hydrazine derivatives.

-

Step 2: Introduction of the chloro and methyl substituents via electrophilic substitution or other methods.

-

Step 3: Attachment of the butanenitrile chain, possibly through nucleophilic substitution or cross-coupling reactions.

Potential Applications

Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is lacking, related compounds have shown promise in these areas. The presence of a nitrile group could also make it useful in further chemical transformations.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine | C9H16ClN3 | 201.70 | 1196146-73-2 |

| (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone | C12H10Cl2N2O | 269.12 | - |

| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propylamine | C8H14ClN3 | 187.67 | - |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume